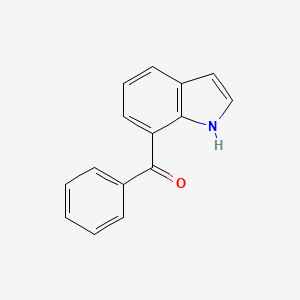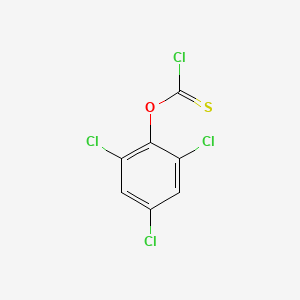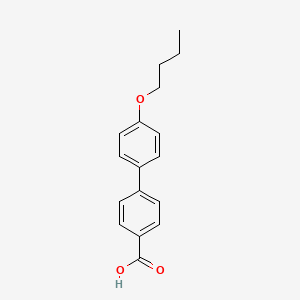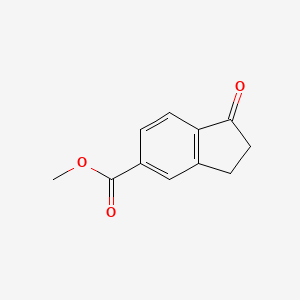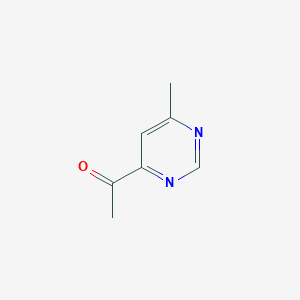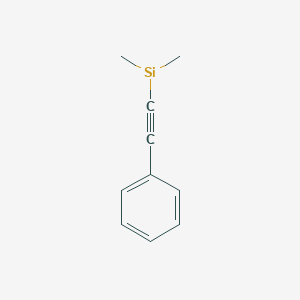
Phenylethynyldimethylsilane
Descripción general
Descripción
Phenylethynyldimethylsilane is an organosilicon compound with the chemical formula C10H12Si . It is a colorless liquid with a distinctive aromatic odor. This compound is notable for its applications in organic synthesis, where it serves as an important intermediate and reagent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylethynyldimethylsilane can be synthesized through a multi-step process involving the reaction of phenylacetylene with ethylmagnesium bromide in tetrahydrofuran and diethyl ether under an inert atmosphere. This is followed by the addition of chlorodimethylsilane to the reaction mixture . The reaction conditions typically involve maintaining the temperature between 0°C and 20°C.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes. The use of inert atmospheres and controlled temperatures is crucial to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Phenylethynyldimethylsilane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming silicon-oxygen bonds.
Reduction: This reaction typically involves the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or other nucleophiles.
Major Products Formed:
Oxidation: Silicon-oxygen compounds.
Reduction: Silicon-hydrogen compounds.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
Phenylethynyldimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is used in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of phenylethynyldimethylsilane involves its ability to form stable carbon-silicon bonds. This property allows it to act as a versatile intermediate in various chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Phenyltrimethylsilane: Similar in structure but with three methyl groups instead of two.
Phenylmethyldichlorosilane: Contains two chlorine atoms instead of two methyl groups.
Diphenyldimethylsilane: Contains two phenyl groups instead of one.
Uniqueness: Phenylethynyldimethylsilane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This makes it particularly valuable in synthetic chemistry for the formation of complex molecules.
Propiedades
InChI |
InChI=1S/C10H11Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLZNOBDJHOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453756 | |
| Record name | PHENYLETHYNYLDIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87290-97-9 | |
| Record name | PHENYLETHYNYLDIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Dimethylsilyl)-2-phenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Phenylethynyldimethylsilane used to modify the properties of hyperbranched polymers derived from propargyloxysilanes?
A1: The research demonstrates that this compound can be reacted with the pendant acetylenic groups present in the synthesized hyperbranched polymers (1P and 2P) in the presence of a platinum catalyst []. This reaction serves as a post-polymerization modification strategy. While the specific impact of this modification on the polymer properties is not extensively detailed in the paper, it highlights the potential for further functionalization. This modification could potentially alter the polymers' solubility, thermal stability, or reactivity for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate](/img/structure/B1589606.png)
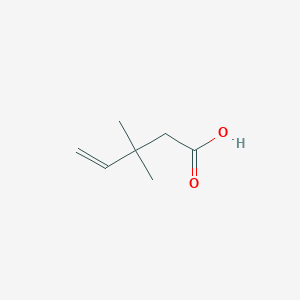
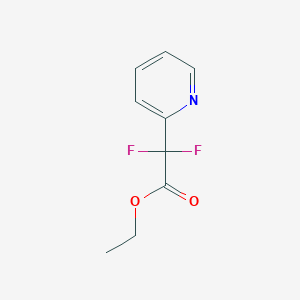
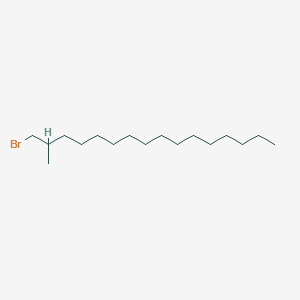


![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)
